molecular formula C18H29NO4 B1263871 Brevisamide

Brevisamide

Cat. No.: B1263871
M. Wt: 323.4 g/mol
InChI Key: SFLJQCLAPBTFNR-YRQAZLTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevisamide is an unprecedented monocyclic ether alkaloid isolated from the marine dinoflagellate Karenia brevis . With a molecular formula of C 18 H 29 NO 4 , its structure features a functionalized tetrahydropyran ring core bearing a conjugated 3,4-dimethylhepta-2,4-dienal side chain and an acetylated terminal amine subunit . This natural product is of significant research interest as it is believed to be a potential biosynthetic precursor to more complex, fused polycyclic ether toxins like the brevetoxins and brevenal . Its structure, which contains a single tetrahydropyran ring, provides a compelling model for studying the biogenetic origin and ladder-frame initiation of marine polyethers, supporting the hypothesis that such complex structures are formed via a cascade of epoxide-opening reactions from a linear precursor . The total synthesis of this compound has been achieved by several research groups, confirming its stereochemistry and making it more accessible for further study . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[(2R,3S,5S,6S)-6-[(3E,5E)-4,5-dimethyl-7-oxohepta-3,5-dienyl]-3-hydroxy-5-methyloxan-2-yl]methyl]acetamide

InChI

InChI=1S/C18H29NO4/c1-12(13(2)8-9-20)6-5-7-17-14(3)10-16(22)18(23-17)11-19-15(4)21/h6,8-9,14,16-18,22H,5,7,10-11H2,1-4H3,(H,19,21)/b12-6+,13-8+/t14-,16-,17-,18+/m0/s1

InChI Key

SFLJQCLAPBTFNR-YRQAZLTASA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H](O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)CNC(=O)C)O

Canonical SMILES

CC1CC(C(OC1CCC=C(C)C(=CC=O)C)CNC(=O)C)O

Synonyms

brevisamide

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Tetrahydropyran Ring : Contains methyl and hydroxyl substituents, critical for stereochemical complexity .
  • Dienal Side Chain : A conjugated dienal moiety shared with brevenal, suggesting a common biosynthetic origin .
  • Amide Group : Provides structural uniqueness among marine polyethers .

Comparison with Structurally Similar Compounds

Brevenal

Brevenal, also isolated from K. brevis, is a smaller polyether that antagonizes brevetoxin-induced toxicity.

Parameter Brevisamide Brevenal
Molecular Formula C₁₈H₂₉NO₄ C₃₉H₅₈O₈
Core Structure Monocyclic tetrahydropyran Bicyclic ether framework
Biosynthetic Role Proposed precursor for brevenal Terminal product with anti-toxin activity
Bioactivity Non-toxic (biosynthetic template) Brevetoxin antagonist

Key Differences

  • This compound lacks the extended polycyclic ether system of brevenal but shares the dienal side chain, supporting its role as a biosynthetic intermediate .

Brevetoxin B

Brevetoxin B, a neurotoxin from K. brevis, contains 11 fused ether rings.

Parameter This compound Brevetoxin B
Molecular Formula C₁₈H₂₉NO₄ C₅₀H₇₀O₁₄
Structural Complexity Single ether ring 11 fused trans-cyclic ether rings
Bioactivity Non-toxic Potent neurotoxin

Biosynthetic Insight this compound's monocyclic structure aligns with the hypothesis that ladder-frame polyethers like brevetoxin B arise from poly-epoxide cascades initiated by simpler ether templates .

Total Syntheses of this compound

Multiple research groups have synthesized this compound, each employing distinct strategies:

Synthesis Key Steps Total Steps Overall Yield Key Innovations
Satake et al. Suzuki–Miyaura coupling; stepwise pyran assembly 28 2.0% → 8.6% First total synthesis; stereochemical proof
Lindsley et al. Reductive cyclization (SmI₂); Horner–Wadsworth–Emmons reaction 21 6.3% Shorter sequence; higher yield
Ghosh and Li Jacobsen asymmetric hetero-Diels-Alder reaction; Suzuki coupling 22 1.7% Enantioselective tetrahydropyran synthesis

Key Observations

  • Stereochemical Control : Ghosh's method achieved high enantioselectivity using Jacobsen's catalyst, critical for mimicking natural this compound .
  • Yield Optimization : Lindsley's reductive cyclization improved efficiency over Satake's stepwise approach .

Brevisin

Brevisin, another K. brevis metabolite, remains structurally uncharacterized but is hypothesized to share biosynthetic pathways with this compound .

Preparation Methods

Key Steps and Reaction Sequence

This route, reported by Sasaki and colleagues, utilizes an asymmetric Henry reaction between nitromethane and a β,γ-unsaturated aldehyde to establish the C5 stereocenter. The nitroalkane intermediate undergoes an Achmatowicz rearrangement—a ring-expansion oxidation—to form the tetrahydropyran core (Figure 1). A Stille cross-coupling with a vinylstannane installs the dienal side chain, followed by TEMPO-mediated oxidation to yield brevisamide.

Stereochemical Control

The Henry reaction employs a cinchona alkaloid catalyst to achieve >90% enantiomeric excess (ee) at C5. The Achmatowicz rearrangement proceeds with retention of configuration, ensuring correct stereochemistry at C2 and C3.

Yield Optimization

The 16-step linear sequence achieves a 2.5% overall yield. Key improvements include eliminating protecting groups and optimizing the Stille coupling with CuBr·DMS, which boosts the yield to 78%.

Oxiranyl Anion Strategy for Tetrahydropyran Construction

Reaction Mechanism

Developed by Takeo Sakai’s group, this method employs an oxiranyl anion coupling between an epoxy sulfone and a triflate to form the C4–C5 bond. Intramolecular etherification of a hydroxy-bromoketone generates the tetrahydropyran ring, while hydroxyl-directed hydrogenation introduces the axial methyl group with >10:1 diastereoselectivity.

Side-Chain Installation

The acetamide side chain is appended via nucleophilic substitution of an N-acetyl carbamate, and the dienal moiety is constructed using a Horner–Wadsworth–Emmons reaction.

Efficiency Metrics

This 18-step synthesis achieves a 3.8% overall yield, with the Horner–Wadsworth–Emmons reaction proving critical for (E,E)-diene formation (85% yield).

Hetero-Diels-Alder Reaction-Based Synthesis

Cyclization Strategy

Ghosh and co-workers leveraged a Jacobsen asymmetric hetero-Diels-Alder reaction between a diene and an aldehyde to form the tetrahydropyran ring with three stereocenters in one step. A Suzuki–Miyaura coupling then attaches the vinyl iodide fragment.

Stereoselectivity

The hetero-Diels-Alder reaction achieves 94% ee, while a zirconium-catalyzed carboalumination ensures (E)-geometry in the diene side chain.

Performance Data

The 22-step route provides this compound in 1.7% yield, limited by low efficiency in the carboalumination step (39% yield).

SmI₂-Mediated Reductive Cyclization Method

Key Transformation

Lindsley’s approach uses SmI₂ to induce reductive cyclization of a δ-bromo-β-ketoester, forming the tetrahydropyran ring with 85% diastereoselectivity. The dienal side chain is installed via a Horner–Wadsworth–Emmons reaction.

Advantages

This 21-step synthesis achieves a 5.2% overall yield—the highest among reported methods—due to high-yielding cyclization (92%) and oxidation steps.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Key Reaction (E,E)-Diene Yield
Henry/Achmatowicz 16 2.5% Stille coupling (78%) 90%
Oxiranyl Anion 18 3.8% Horner–Wadsworth–Emmons (85%) 85%
Hetero-Diels-Alder 22 1.7% Suzuki–Miyaura (40%) 87%
SmI₂ Reductive 21 5.2% SmI₂ cyclization (92%) 88%

The SmI₂ route offers the highest yield but requires specialized reagents. The Henry/Achmatowicz method is the shortest but suffers from moderate yields.

Q & A

Q. How should conflicting spectral data for this compound analogs be interpreted?

  • Methodological Answer : Discrepancies in NMR shifts may indicate conformational flexibility or impurities. Re-run spectra under standardized conditions (deuterated solvents, calibrated instruments). Compare with density functional theory (DFT)-calculated chemical shifts for validation .

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